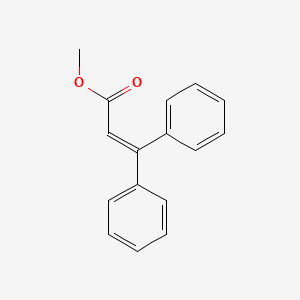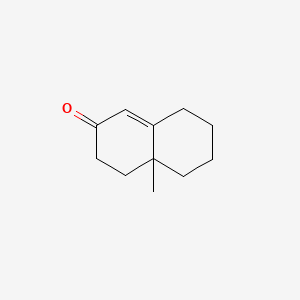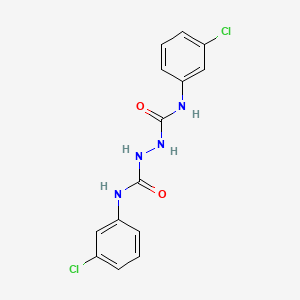
1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide is a synthetic organic compound It features a pyridinium core with substituents that include a dimethoxyphenyl group and a pyridinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide typically involves the following steps:
Formation of the Intermediate: The initial step may involve the reaction of 3,4-dimethoxybenzaldehyde with an appropriate reagent to form an intermediate compound.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 4-pyridinecarboxaldehyde under controlled conditions.
Quaternization: The final step involves the quaternization of the pyridine ring with a brominating agent to yield the desired pyridinium bromide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets would need to be elucidated through detailed experimental studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium chloride
- 1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium iodide
Uniqueness
1-(2-(3,4-Dimethoxyphenyl)-2-oxoethyl)-4-(4-pyridinyl)pyridinium bromide is unique due to its specific substituents and the presence of the bromide ion, which can influence its reactivity and interactions compared to its chloride or iodide counterparts.
Propriétés
Numéro CAS |
853349-31-2 |
|---|---|
Formule moléculaire |
C20H19BrN2O3 |
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)-2-(4-pyridin-4-ylpyridin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C20H19N2O3.BrH/c1-24-19-4-3-17(13-20(19)25-2)18(23)14-22-11-7-16(8-12-22)15-5-9-21-10-6-15;/h3-13H,14H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
NAVQXCBQKKOGBE-UHFFFAOYSA-M |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C3=CC=NC=C3)OC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione](/img/structure/B11949783.png)


![Bicyclo[5.2.1]decan-10-one](/img/structure/B11949802.png)



![methyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl]amino}-3-hydroxypropanoate](/img/structure/B11949825.png)
